Deruxtecan

Vue d'ensemble

Description

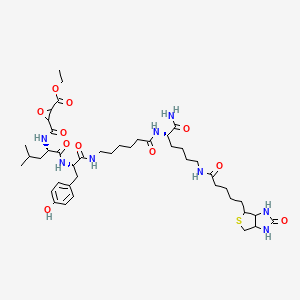

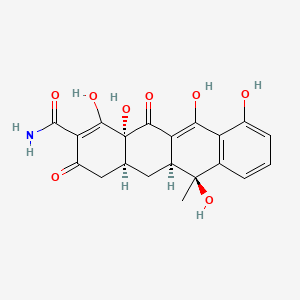

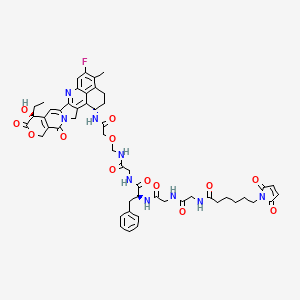

Deruxtecan is a chemical compound and a derivative of exatecan that acts as a topoisomerase I inhibitor . It is an ADC drug-linker conjugate composed of the cleavable glycine–glycine–phenylalanine–glycine tetrapeptide-based linker, a self-immolative amino methylene spacer, and a novel topoisomerase 1 inhibitor payload that is a derivative of exatecan (DX-8951) .

Synthesis Analysis

The synthesis of Deruxtecan involves complex processes. The protected peptide was prepared by solid phase synthesis using standard procedures . Oxidative decarboxylation of the peptide using lead tetraacetate gave a product, which was then reacted with the benzyl ester of glycolic acid in a solution of 20% tri uoroacetic acid (TFA) in dichloromethane to give the final product .

Molecular Structure Analysis

Deruxtecan has a chemical formula of C52H56FN9O13 . Its exact mass is 1,033.40 and its molecular weight is 1,034.068 . The elemental analysis shows that it contains Carbon (60.40%), Hydrogen (5.46%), Fluorine (1.84%), Nitrogen (12.19%), and Oxygen (20.11%) .

Chemical Reactions Analysis

The chemical reactions of Deruxtecan are complex and involve multiple steps. The use of proton transfer charge reduction (PTCR) after subunit fragmentation provided a moderate sequence coverage increase between 2 and 13% . The reaction efficiently decluttered the fragmentation spectra allowing increasing the number of fragment ions characteristic of the conjugation site by 1.5- to 2.5-fold .

Physical And Chemical Properties Analysis

Deruxtecan has a molecular weight of 1034.1 g/mol . Its chemical structure and properties are consistent with its molecular formula .

Applications De Recherche Scientifique

Breast Cancer Treatment

Deruxtecan, as part of the compound Trastuzumab Deruxtecan (T-DXd), has been a significant advancement in the treatment of HER2-positive breast cancer . It has shown robust preclinical activity in pretreated cancer cell lines and meaningful clinical activity in advanced HER2-expressing breast cancer .

Gastric Cancer Treatment

Trastuzumab Deruxtecan has been approved for the treatment of patients with HER2-positive unresectable or recurrent gastric cancers in the US and Japan . This represents another significant application of Deruxtecan in the field of oncology.

Treatment of HER2-low Disease

Recent studies have demonstrated T-DXd as a viable additional line for heavily pretreated patients with HER2-low disease . This expands the potential use of Deruxtecan beyond just HER2-positive cancers.

Non-clinical Pharmacological Studies

The non-clinical profile of T-DXd was assessed and its pharmacological advantages were evaluated by in vivo xenograft studies . This represents an important application of Deruxtecan in preclinical research.

Bystander Antitumor Effect

T-DXd achieves a high drug-to-antibody ratio with homogeneous conjugation and is highly potent against heterogeneous tumors via the bystander antitumor effect . This unique mechanism of action represents another application of Deruxtecan in cancer therapy.

Linker-Payload Stability

T-DXd is considered to mitigate safety concerns in systemic circulation due to the linker-payload stability . This highlights the application of Deruxtecan in improving the safety profile of antibody-drug conjugates.

Treatment of Other HER2-expressing Cancers

T-DXd has been studied as treatment of several HER2-expressing cancers including HER2-positive and HER2-low breast cancer, HER2-positive gastric cancer, HER2-expressing colorectal cancer, and HER2-expressing or mutated non-small cell lung cancer . This shows the broad applicability of Deruxtecan in treating various types of cancers.

Mécanisme D'action

Target of Action

Deruxtecan, also known as Trastuzumab Deruxtecan, is a humanized anti-HER2 IgG1 antibody . It targets cancer caused by mutation of the HER2 gene . HER2 is a protein that makes cells grow and divide . Some cancers have too much of this protein on the surface of their cells, making them HER2 positive cancers .

Mode of Action

Deruxtecan works by attaching to the HER2 receptor, which can stop the cancer cells from growing . When it attaches to the HER2, it allows the deruxtecan to go into the cancer cell . Inside the cell, deruxtecan becomes active and kills the cancer cell .

Biochemical Pathways

Once Deruxtecan is internalized by the cell, it is cleaved by lysosomal enzymes . After it is released through cleavage, DXd, the small molecule portion of this drug, causes targeted DNA damage and apoptosis in cancer cells, due to the ability to cross cell membranes .

Result of Action

The result of Deruxtecan’s action is the destruction of cancer cells. When the trastuzumab attaches to the proteins, it delivers deruxtecan directly into the breast cancer cells to kill them . Deruxtecan also has a ‘bystander effect’.

Action Environment

The action of Deruxtecan can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor environment can affect the cleavage of the peptide linker and the release of the active drug . Additionally, the level of HER2 expression on the cancer cells can influence the efficacy of Deruxtecan .

Safety and Hazards

The most common adverse events of Deruxtecan are gastrointestinal disorders and blood and lymphatic system disorders . The most common adverse event of grade 3 or higher is neutropenia . The incidence of interstitial lung disease (ILD) and decreased left ventricular ejection fraction are 10.9% and 1.2%, respectively . Gastrointestinal toxicity, myelosuppression, ILD, pneumonitis, decreased ejection fraction, and taste disorder showed strong signals .

Orientations Futures

Deruxtecan has shown promising results in the treatment of HER2-positive breast cancer . It has demonstrated significant efficacy when compared with standard therapies . The toxicity of Deruxtecan remains manageable and the burden of side effects seems to be lower when offered as an earlier line of therapy over the course of treatment . Future research directions include further investigation of its efficacy and safety in clinical practice .

Propriétés

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNSCLIZKHLNSG-MCZRLCSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H56FN9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1034.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deruxtecan | |

CAS RN |

1599440-13-7 | |

| Record name | Deruxtecan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1599440137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DERUXTECAN PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEB972CO4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)